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molecular formula C7H6BrClO B057475 2-Bromo-4-chloroanisole CAS No. 60633-25-2

2-Bromo-4-chloroanisole

Cat. No. B057475
M. Wt: 221.48 g/mol
InChI Key: YJEMGEBDXDPBSP-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

A rapidly stirred solution of 15.5 grams (0.074 mole) of 2-bromo-4-chlorophenol, 20.0 grams (0.145 mole) of anhydrous powdered potassium carbonate, and 10 mL (0.106 mole) of dimethyl sulfate in 150 mL of acetone was heated at reflux for about 18 hours. After this time, the reaction mixture was concentrated under reduced pressure to a residue. The residue was partitioned between 100 mL each of water and methylene chloride. The organic layer was removed and washed with an aqueous solution saturated with sodium chloride. The organic layer was then dried with magnesium sulfate and filtered. The filtrate was passed through a short column of silica gel. Elution was accomplished with 500 mL of methylene chloride. The eluate was concentrated under reduced pressure, yielding 16.3 grams of 3-bromo-4-methoxychlorobenzene. The NMR spectrum was consistent with the proposed structure.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 mL each of water and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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